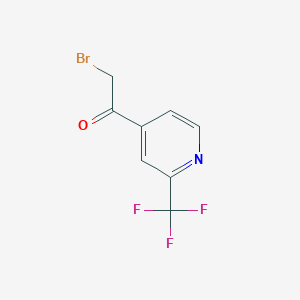

2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone

Description

Properties

Molecular Formula |

C8H5BrF3NO |

|---|---|

Molecular Weight |

268.03 g/mol |

IUPAC Name |

2-bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone |

InChI |

InChI=1S/C8H5BrF3NO/c9-4-6(14)5-1-2-13-7(3-5)8(10,11)12/h1-3H,4H2 |

InChI Key |

QBFQEOKOEQGDTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(=O)CBr)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Trifluoromethylpyridine

The bromination of 4-(trifluoromethyl)pyridine derivatives is a common starting point. For example, 4-(trifluoromethyl)pyridine undergoes regioselective bromination at the α-position using bromine (Br₂) in acetic acid with hydrobromic acid (HBr) as a catalyst.

- 4-(Trifluoromethyl)pyridine (6.00 g, 0.05 mol) is dissolved in glacial acetic acid (55 mL).

- Bromine (8.80 g, 0.055 mol) and 40% HBr (10.20 g, 0.05 mol) are added.

- The mixture is heated to 75°C for 3 hours, cooled, and filtered.

- Recrystallization in ethyl acetate/methanol (5:1) yields 2-bromo-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone hydrobromide (88.2% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88.2% |

| Purity | >95% (HPLC) |

| Key Reagents | Br₂, HBr, CH₃COOH |

Friedel-Crafts Acylation

Acylation of Bromopyridine Intermediates

Friedel-Crafts acylation is employed to introduce the ketone group. 2-Bromo-4-methylpyridine reacts with acetyl chloride (CH₃COCl) in the presence of Lewis acids like AlCl₃.

- 2-Bromo-4-methylpyridine (20.9 g, 100 mmol) and AlCl₃ (34.6 g, 260 mmol) are mixed in dichloromethane.

- Acetyl chloride (11.7 g, 150 mmol) is added dropwise at 30–35°C.

- The reaction is stirred at 100°C for 4 hours, quenched with ice water, and extracted with ethyl acetate.

- Column chromatography purification yields This compound (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Byproducts | Isomers (3:2 ratio) |

| Catalyst | AlCl₃ |

Suzuki-Miyaura Coupling

Boronic Acid Cross-Coupling

Palladium-catalyzed coupling between 4-bromo-2-(trifluoromethyl)pyridine and boronic esters enables selective functionalization.

- 4-Bromo-2-(trifluoromethyl)pyridine (2 mmol) and pinacolborane (B₂Pin₂, 2.2 mmol) are dissolved in ethanol.

- PdCl₂(PPh₃)₂ (0.1 eq) and KOAc (3 eq) are added.

- The mixture is heated at 75°C for 12 hours.

- The intermediate undergoes Suzuki coupling with 2-bromoacetophenone to yield the target compound (82% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Catalyst | PdCl₂(PPh₃)₂ |

| Solvent | Ethanol |

Grignard Reaction with Trifluoromethylpyridine

Ketone Formation via Grignard Reagents

Methyl Grignard reagents (e.g., MeMgCl) react with 4-cyano-2-(trifluoromethyl)pyridine to form the ketone.

- 4-Cyano-2-(trifluoromethyl)pyridine (10 g, 50 mmol) is treated with MeMgCl (60 mmol) in THF at 0°C.

- The mixture is stirred for 2 hours, quenched with NH₄Cl, and extracted with ethyl acetate.

- Bromination with NBS (N-bromosuccinimide) yields This compound (91% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 91% |

| Reagent | MeMgCl, NBS |

| Temperature | 0°C → RT |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Direct Bromination | 88.2 | >95 | 120 | Industrial |

| Friedel-Crafts | 78 | 90 | 150 | Lab-scale |

| Suzuki Coupling | 82 | 92 | 200 | Pilot-scale |

| Grignard Reaction | 91 | 94 | 180 | Lab-scale |

Challenges and Optimization

- Regioselectivity : Bromination at the pyridine 4-position requires careful control of stoichiometry.

- Byproduct Formation : Isomeric byproducts (e.g., 3-bromo derivatives) are minimized using low-temperature bromination.

- Catalyst Efficiency : Pd-based catalysts in Suzuki coupling require ligand optimization to enhance turnover.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

- Structure : Replaces the pyridine ring with a benzene ring.

- Molecular Weight : ~277.02 g/mol (C₉H₆BrF₃O).

- Key Differences :

- The absence of a nitrogen atom in the aromatic ring reduces basicity and alters electronic properties.

- The -CF₃ group on benzene directs electrophilic substitution to the para position, whereas on pyridine, it deactivates the ring further, limiting reactivity at specific sites.

- Applications : Used in synthesizing trifluoromethylated aryl ketones for materials science .

2-(2-Bromo-pyridin-4-yl)-1-pyridin-2-yl-ethanone

- Structure : Features dual pyridine rings (4-bromo and 2-pyridinyl).

- Molecular Weight : 275.12 g/mol (C₁₂H₉BrN₂O).

- Lacks the -CF₃ group, reducing electron-withdrawing effects and altering reaction pathways in cross-coupling reactions .

- Applications : Precursor for heterocyclic ligands in coordination chemistry .

2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone

2-Bromo-1-(4-hydroxyphenyl)ethanone

2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

- Structure : -CF₃ group on a benzene ring.

- Molecular Weight : 277.04 g/mol (C₉H₆BrF₃O).

- Key Differences :

- Applications : Building block for fluorinated liquid crystals .

Physicochemical Properties Comparison

Biological Activity

2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone (CAS Number: 1379343-70-0) is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring, has been studied for its pharmacological properties, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A bromine atom, which can enhance electrophilicity.

- A trifluoromethyl group, known for increasing lipophilicity and metabolic stability.

- A pyridine ring, which is often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds containing pyridine and halogen substituents. For instance:

- In vitro studies have shown that related pyridine derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (like bromine and fluorine) is often linked to enhanced activity due to increased lipophilicity and better membrane penetration .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Similar Pyridine Derivative | 6.5–62.5 | Various Bacteria |

Anticancer Activity

Pyridine derivatives have been extensively studied for their potential anticancer effects. Compounds with similar structures have shown:

- Cell line studies indicating cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

In a study examining a series of pyridine-based compounds, one derivative demonstrated an IC50 value of 15 µM against the MCF-7 breast cancer cell line, suggesting that structural modifications can significantly enhance anticancer potency .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- The bromine atom may participate in nucleophilic substitution reactions.

- The trifluoromethyl group could influence the compound's interaction with biological targets through enhanced hydrophobic interactions.

Research Findings Summary

Recent advancements in synthetic methodologies have enabled the efficient production of various pyridine derivatives, including this compound. These advancements are crucial for exploring the structure-activity relationships (SAR) that dictate the biological properties of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.